molecular formula C10H11N2O4S+ B12344249 2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid

Cat. No.: B12344249
M. Wt: 255.27 g/mol
InChI Key: SEWNNXCTVLEOGE-UHFFFAOYSA-O
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Description

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno derivatives.

    Substitution: Formation of halogenated or alkylated thieno derivatives.

Scientific Research Applications

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thieno-pyrimidine derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N2O4S+

Molecular Weight

255.27 g/mol

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid

InChI

InChI=1S/C10H10N2O4S/c1-11-8(15)7-5(3-6(13)14)4-17-9(7)12(2)10(11)16/h4,7H,3H2,1-2H3/p+1

InChI Key

SEWNNXCTVLEOGE-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C2C(=CSC2=[N+](C1=O)C)CC(=O)O

Origin of Product

United States

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